3-(6-(4-(Cyclopropylsulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[6-(4-cyclopropylsulfonylpiperazin-1-yl)pyridin-3-yl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-17-15(18-23-11)12-2-5-14(16-10-12)19-6-8-20(9-7-19)24(21,22)13-3-4-13/h2,5,10,13H,3-4,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRABIERGFNTPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(6-(4-(Cyclopropylsulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the oxadiazole ring and piperazine moiety, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N5O3S, with a molecular weight of 349.4 g/mol. The structure includes a cyclopropylsulfonyl group attached to a piperazine ring, which is further connected to a pyridine and an oxadiazole moiety (Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O3S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1421517-73-8 |
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may interact with specific enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes linked to cancer progression and inflammatory responses. For instance, studies have reported its ability to inhibit histone deacetylases (HDAC), which play a role in gene expression regulation and cancer cell proliferation .
- Apoptosis Induction : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 by increasing p53 expression and activating caspase pathways .
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
Research Findings
Numerous studies have explored the biological activities of this compound:
Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that the compound significantly increased apoptosis markers and inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to its interaction with the p53 pathway .
Enzyme Inhibition Studies
Research published in MDPI highlighted that derivatives of oxadiazoles, including this compound, showed potent inhibition against various cancer-related carbonic anhydrases (CAs), with IC50 values in the nanomolar range . This suggests potential applications in targeted cancer therapies.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicated that modifications on the oxadiazole ring and piperazine substituents could enhance bioactivity. For example, compounds with specific substitutions showed improved inhibitory effects against HDACs compared to unmodified structures .
Case Studies
Several case studies have detailed the efficacy of this compound in various biological contexts:
- Case Study 1 : A recent study assessed its effects on human renal carcinoma cells (Caki-1), finding that treatment resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups.
- Case Study 2 : In a trial involving inflammatory models, the compound demonstrated reduced levels of pro-inflammatory cytokines when administered in vivo, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(6-(4-(cyclopropylsulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly as a cyclooxygenase inhibitor. In vitro studies revealed that derivatives of oxadiazoles can inhibit both COX-1 and COX-2 enzymes, which are crucial in the inflammatory response . Such activity positions these compounds as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have adverse side effects.
Anticancer Potential
Compounds with oxadiazole rings have also been investigated for their anticancer activities. The structural features allow interaction with various cellular targets involved in cancer progression. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells or inhibit tumor growth through multiple pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how such compounds interact with biological targets at the molecular level. These studies help predict binding affinities and elucidate the interaction mechanisms between the compound and its target proteins, which can guide further modifications to enhance efficacy .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
- Inflammation Model : In an animal model of inflammation, derivatives were shown to reduce paw edema significantly compared to control groups treated with standard NSAIDs .
- Cancer Cell Lines : Research involving various cancer cell lines indicated that certain derivatives could inhibit cell proliferation by inducing cell cycle arrest and apoptosis .
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound, and how do reaction conditions influence yield?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or through [3+2] cycloadditions. For this compound, the oxadiazole moiety may be formed using a nitrile oxide intermediate reacting with a substituted amide under microwave-assisted conditions to enhance efficiency . Critical factors include solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and catalysis (e.g., ZnCl₂). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. How is the piperazine-sulfonyl group introduced, and what purification methods ensure high purity?
The cyclopropylsulfonyl-piperazine moiety is introduced via nucleophilic substitution, where a sulfonyl chloride reacts with a piperazine intermediate. Chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (using ethanol/water mixtures) are standard purification methods. Purity validation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) is essential to confirm >95% purity .
Q. What spectroscopic techniques are critical for structural elucidation, and how are ambiguities resolved?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., oxadiazole C-5 methyl at δ ~2.5 ppm; pyridin-3-yl protons as doublets).
- HRMS : Confirms molecular ion ([M+H]⁺) and isotopic patterns for sulfur/chlorine .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., SHELXL refinement for bond angles/thermal parameters) .
Q. What in vitro assays are recommended for initial biological screening (e.g., antimicrobial or enzyme inhibition)?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria, fungi) .
- Enzyme inhibition : Fluorometric assays (e.g., kinase or protease targets) with IC₅₀ calculations using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a specific target (e.g., kinase inhibition)?
- Core modifications : Replace cyclopropylsulfonyl with other sulfonyl groups (e.g., phenylsulfonyl) to assess steric/electronic effects .
- Piperazine substitution : Compare 4-substituted piperazines (e.g., methyl, fluorine) for improved pharmacokinetics .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What crystallographic challenges arise during X-ray analysis of this compound, and how are they addressed?
Q. How do conflicting biological data (e.g., varying MIC values across studies) arise, and how should they be reconciled?
Discrepancies may stem from:
- Strain variability : Use standardized strains (e.g., ATCC) and replicate experiments (n ≥ 3) .
- Solubility limits : Pre-dissolve compounds in DMSO (≤1% v/v) to avoid precipitation .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to identify outliers .
Q. What in silico approaches predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME for CYP450 interactions and ProTox-II for hepatotoxicity .
- Docking studies : AutoDock Vina to model binding to cytochrome P450 isoforms (e.g., CYP3A4) .
Q. How can reaction scalability be improved without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
